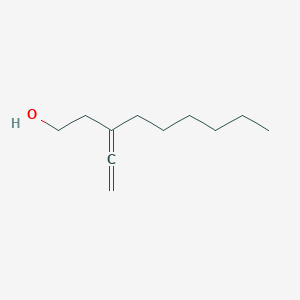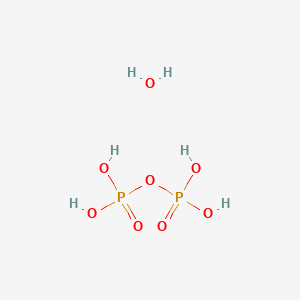
Diphosphoric acid--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphoric acid can be synthesized through the reaction of phosphoric acid with phosphoryl chloride: [ 5 H₃PO₄ + POCl₃ \rightarrow 3 H₄P₂O₇ + 3 HCl ] It can also be prepared by ion exchange from sodium pyrophosphate or by treating lead pyrophosphate with hydrogen sulfide .
Industrial Production Methods
Commercially, diphosphoric acid is produced by diluting polyphosphoric acid containing 84% P₂O₅ with water. The resulting liquid pyrophosphoric acid is then crystallized by adding appropriate seeds and preventing moisture in a dry nitrogen stream .
Análisis De Reacciones Químicas
Types of Reactions
Diphosphoric acid undergoes various types of reactions, including:
Hydrolysis: Converts to phosphoric acid in the presence of water. [ H₄P₂O₇ + H₂O \rightarrow 2 H₃PO₄ ]
Condensation: Forms higher polyphosphoric acids when heated.
Deprotonation: Exhibits four distinct pKa values, indicating its tetraprotic nature.
Common Reagents and Conditions
Common reagents include water for hydrolysis and phosphoryl chloride for synthesis. The reactions typically occur under controlled temperature and moisture conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid and various polyphosphoric acids, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Diphosphoric acid is widely used in scientific research due to its unique properties:
Mecanismo De Acción
Diphosphoric acid exerts its effects primarily through its ability to donate protons and participate in hydrogen bonding. This makes it an effective proton conductor, especially in fuel cell applications. The compound’s molecular targets include various enzymes and proteins involved in phosphate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric Acid (H₃PO₄): A simpler form with one less phosphate group.
Polyphosphoric Acid: Contains multiple phosphate units and exhibits similar properties but with higher molecular weight.
Metaphosphoric Acid (HPO₃): A cyclic compound with different structural properties.
Uniqueness
Diphosphoric acid is unique due to its intermediate structure between phosphoric acid and polyphosphoric acids. It combines the high proton conductivity of phosphoric acid with the structural complexity of polyphosphoric acids, making it versatile for various applications .
Propiedades
Número CAS |
825629-42-3 |
|---|---|
Fórmula molecular |
H6O8P2 |
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/H4O7P2.H2O/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);1H2 |
Clave InChI |
VAYWSYJJESFULG-UHFFFAOYSA-N |
SMILES canónico |
O.OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


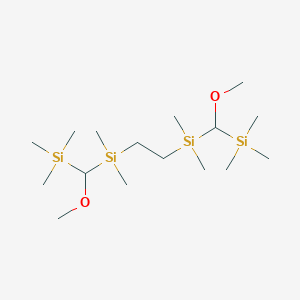
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
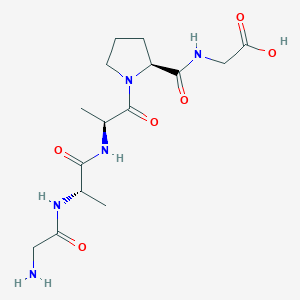
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
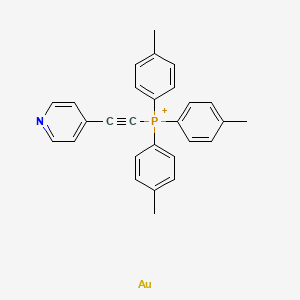



![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
